(3-Fluorophenyl)acetone oxime
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Description
“(3-Fluorophenyl)acetone oxime” is a chemical compound with the molecular formula C9H10FNO and a molecular weight of 167.18 . It is a main product in the chemistry industry .
Synthesis Analysis
The synthesis of oximes like “this compound” typically involves the reaction of a ketone or aldehyde with hydroxylamine . In the case of acetone oxime, it can form even without direct contact between acetone and TS-1 catalysts, indicating the hydroxylamine route may be the most important catalytic mechanism for the reaction .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI Key QNFCCXMXXFELNG-GDNBJRDFSA-N . More detailed structural analysis would require specific spectroscopic techniques.Chemical Reactions Analysis
Oximes like “this compound” can undergo various chemical reactions. For instance, they can be reduced to amines , or oxidized to form mononitro compounds . Tandem oxidation-nitration reactions can lead to geminal dinitro compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular weight of 167.18 . Detailed information about its melting point, boiling point, and density would require specific experimental measurements .Mechanism of Action
Future Directions
Oximes, including “(3-Fluorophenyl)acetone oxime”, have potential for future research and applications. They have been studied for their roles as acetylcholinesterase reactivators and their potential pharmaceutical properties . Future research could explore their potential as anticancer and anti-inflammatory agents .
Properties
IUPAC Name |
(NE)-N-[1-(3-fluorophenyl)propan-2-ylidene]hydroxylamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO/c1-7(11-12)5-8-3-2-4-9(10)6-8/h2-4,6,12H,5H2,1H3/b11-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VELPMWVFMILSNL-YRNVUSSQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)CC1=CC(=CC=C1)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/CC1=CC(=CC=C1)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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